molecular formula C26H22N4O3S B11605465 5-(benzenesulfonyl)-6-imino-13-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(benzenesulfonyl)-6-imino-13-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11605465
M. Wt: 470.5 g/mol
InChI Key: OLSKTIPQEXMTGI-UHFFFAOYSA-N
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Description

5-(benzenesulfonyl)-6-imino-13-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzenesulfonyl)-6-imino-13-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing metathesis reactions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the benzenesulfonyl and phenylethyl groups. This is typically done through electrophilic aromatic substitution reactions.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and phenylethyl groups.

    Reduction: Reduction reactions can target the tricyclic core, potentially leading to ring-opening or hydrogenation of double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the benzenesulfonyl and phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its tricyclic structure makes it an interesting subject for theoretical studies on ring strain and aromaticity.

Biology

Biologically, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of multiple functional groups that can interact with biological targets.

Medicine

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The presence of the benzenesulfonyl group could facilitate binding through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-methoxyphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
  • 12-acetyl-5,7-dimethyl-2-sulfanylidene-1,5,7,9-tetrazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-4,6-dione

Uniqueness

What sets 5-(benzenesulfonyl)-6-imino-13-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one apart is its specific combination of functional groups and tricyclic structure, which confer unique reactivity and potential for diverse applications. The presence of both sulfonyl and imino groups, along with the tricyclic core, makes it particularly versatile in chemical synthesis and potential biological activity.

This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C26H22N4O3S

Molecular Weight

470.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-6-imino-13-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C26H22N4O3S/c1-18-12-13-23-28-25-21(26(31)30(23)17-18)16-22(34(32,33)20-10-6-3-7-11-20)24(27)29(25)15-14-19-8-4-2-5-9-19/h2-13,16-17,27H,14-15H2,1H3

InChI Key

OLSKTIPQEXMTGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)C=C1

Origin of Product

United States

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